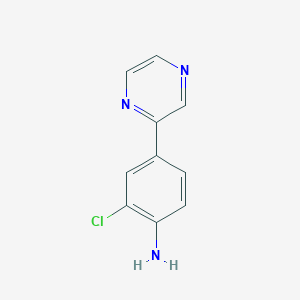

2-Chloro-4-(pyrazin-2-yl)aniline

Description

2-Chloro-4-(pyrazin-2-yl)aniline (C₁₀H₈ClN₃, molecular weight 205.64 g/mol) is an aromatic amine featuring a chlorinated aniline core substituted with a pyrazine ring at the para position. Its synthesis involves coupling 2-chloropyrazine with 4-chloroaniline under thermal or catalytic conditions, such as microwave-assisted Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., [PdCl₂(dppf)] and sodium carbonate) . Single-crystal X-ray studies reveal a monoclinic crystal system (space group P2₁/c) with lattice parameters a = 12.1257 Å, b = 3.7944 Å, c = 19.7242 Å, and β = 91.37° . The dihedral angle between the pyrazine and aniline rings is 43.0°, indicating moderate planarity disruption . Intermolecular N–H⋯N hydrogen bonds form inversion dimers, stabilizing the crystal lattice .

This compound serves as a versatile intermediate in pharmaceutical and agrochemical research, particularly in synthesizing heterocyclic derivatives for drug discovery .

Properties

Molecular Formula |

C10H8ClN3 |

|---|---|

Molecular Weight |

205.64 g/mol |

IUPAC Name |

2-chloro-4-pyrazin-2-ylaniline |

InChI |

InChI=1S/C10H8ClN3/c11-8-5-7(1-2-9(8)12)10-6-13-3-4-14-10/h1-6H,12H2 |

InChI Key |

VWTHAQDJHDZNCV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC=CN=C2)Cl)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Selected Analogues

Key Observations:

- Pyrazine vs. Pyridine Substituents : The pyrazine ring in this compound introduces two nitrogen atoms, enabling stronger hydrogen bonding and π-stacking compared to the single nitrogen in 4-Chloro-N-(2-pyridyl)aniline . This enhances intermolecular stabilization in crystal lattices.

- Imidazole vs.

- Sulfanyl vs.

- Steric and Electronic Effects : The isopropoxy group in 2-Chloro-4-(propan-2-yloxy)aniline adds steric hindrance and electron-donating properties, contrasting with the electron-withdrawing chloro group in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.